![molecular formula C34H42N2O9S B1662588 N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate CAS No. 121346-33-6](/img/structure/B1662588.png)
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Overview
Description
Potent Ca2+ channel antagonist; binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.
Scientific Research Applications
L-Type CaV Channel Blocker
SR 33805 oxalate is a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blockers . This makes it a specific blocker of L-Type CaV Channels .
Inhibition of Ca2+ Influx in Cardiac Myocytes
It potently inhibits the Ca2+ channel, and hence prevents Ca2+ influx, in primary mouse cardiac myocytes cultures with IC50 values ranging from 4.1 to 33 nM .
Vascular Smooth Muscle Relaxation
SR 33805 oxalate shows selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects .
Inhibition of PDGF-Stimulated Smooth Muscle Cell Proliferation
SR 33805 oxalate inhibits PDGF-stimulated smooth muscle cell proliferation . This could have implications in the treatment of conditions characterized by abnormal smooth muscle proliferation.
Research Tool in Calcium Signaling Studies
Due to its ability to block L-type CaV channels, SR 33805 oxalate can be used as a research tool in studies investigating calcium signaling .
Potential Therapeutic Applications
Given its effects on vascular smooth muscle relaxation and inhibition of smooth muscle cell proliferation, SR 33805 oxalate may have potential therapeutic applications in conditions such as hypertension and atherosclerosis .
Mechanism of Action
Target of Action
The primary target of SR 33805 oxalate is the α1-subunit of L-type Ca2+ channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .
Mode of Action
SR 33805 oxalate acts as a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels, at a site distinct from other types of blockers . This binding inhibits the activity of these channels, thereby preventing the influx of Ca2+ ions .
Biochemical Pathways
By blocking L-type Ca2+ channels, SR 33805 oxalate disrupts the normal flow of Ca2+ ions, which are essential for various cellular processes. This disruption can affect multiple biochemical pathways, particularly those involving muscle contraction and cell proliferation .
Pharmacokinetics
As a potent ca2+ channel antagonist, its bioavailability and pharmacokinetic properties would be critical for its therapeutic potential .
Result of Action
SR 33805 oxalate has been shown to have selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects . It also inhibits PDGF-stimulated smooth muscle cell proliferation .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPPDAHWIKZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611696 | |
Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate | |
CAS RN |
121346-33-6 | |
Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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